tert-Butyl 4-(4-hydroxycyclohexane-1-carbonyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(4-hydroxycyclohexane-1-carbonyl)piperazine-1-carboxylate: is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-hydroxycyclohexane-1-carbonyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 4-hydroxycyclohexanone under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(4-hydroxycyclohexane-1-carbonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 4-oxocyclohexane-1-carbonyl derivatives.
Reduction: Formation of 4-hydroxycyclohexane-1-methanol derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-(4-hydroxycyclohexane-1-carbonyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It is often employed in the development of new drugs due to its ability to interact with various enzymes and receptors .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in the treatment of certain diseases due to its biological activity and ability to modulate specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-hydroxycyclohexane-1-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring allows for flexible binding to various enzymes and receptors, modulating their activity. The compound can inhibit or activate specific pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride
Uniqueness: tert-Butyl 4-(4-hydroxycyclohexane-1-carbonyl)piperazine-1-carboxylate is unique due to the presence of the 4-hydroxycyclohexane-1-carbonyl group, which imparts distinct chemical and biological properties. This functional group enhances its ability to interact with specific molecular targets, making it a valuable compound in drug development and other scientific research applications .
Properties
Molecular Formula |
C16H28N2O4 |
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Molecular Weight |
312.40 g/mol |
IUPAC Name |
tert-butyl 4-(4-hydroxycyclohexanecarbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H28N2O4/c1-16(2,3)22-15(21)18-10-8-17(9-11-18)14(20)12-4-6-13(19)7-5-12/h12-13,19H,4-11H2,1-3H3 |
InChI Key |
ZTRCOSZANMYJNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CCC(CC2)O |
Origin of Product |
United States |
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